Differential Hepatotoxicity of 4C2NA vs. 2C4NA in Isolated Rat Hepatocytes
In a comparative in vitro toxicity study on isolated rat hepatocytes, 4-chloro-2-nitroaniline (4C2NA) was evaluated against its regioisomer, 2-chloro-4-nitroaniline (2C4NA). At a concentration of 2 mM over a 3-hour exposure, 4C2NA induced a significantly greater release of the intracellular enzyme lactate dehydrogenase (LDH), a marker of plasma membrane damage, compared to 2C4NA. Furthermore, both compounds caused a marked decrease in glucose-6-phosphatase (G-6-Pase) activity, indicative of microsomal damage, with 4C2NA showing a more pronounced effect (p < 0.01) [1][2].
| Evidence Dimension | In vitro hepatotoxicity (LDH release and G-6-Pase activity) |
|---|---|
| Target Compound Data | Significant increase in LDH release and decrease in G-6-Pase activity (p < 0.01) at 2 mM for 3 hours. |
| Comparator Or Baseline | 2-chloro-4-nitroaniline (2C4NA) |
| Quantified Difference | 4C2NA exhibited a more pronounced elevation in LDH and reduction in G-6-Pase activity compared to 2C4NA at identical concentration and exposure time. |
| Conditions | Isolated rat hepatocytes, 1-3 hours exposure to 0.2 and/or 2 mM concentration. |
Why This Matters
This data is critical for safety assessments in drug discovery or environmental toxicology, confirming that the specific isomer (4C2NA) cannot be substituted with 2C4NA without altering the biological response.
- [1] Narasimhan, S., et al. (1991). Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes. Journal of Applied Toxicology, 11(5), 347-352. PMID: 1783753. View Source
- [2] Comparative Toxicogenomics Database (CTD). (n.d.). 4-chloro-2-nitroaniline (4C2NA) vs 2-chloro-4-nitroaniline (2C4NA) toxicity. Retrieved from https://ctdbase.net/detail.go?type=chem&acc=C054730 View Source
